Pyrazolo[1,5-a]pyrimidine derivative 13
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 13 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the fused pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods: Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives focus on optimizing yield and purity. These methods often employ scalable and reproducible synthetic routes, such as the use of deep eutectic solvents or microwave-assisted synthesis, to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivative 13 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), and appropriate solvents
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 13 has a wide range of scientific research applications:
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties. .
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its tunable photophysical properties
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 13 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antimicrobial and antitumor activities.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits anti-inflammatory and antioxidant properties.
Pyrazolo[1,5-a]pyrimidine-5,7-diamine: Used in the development of energetic materials.
Uniqueness: Pyrazolo[1,5-a]pyrimidine derivative 13 stands out due to its unique combination of photophysical properties and biological activities. Its ability to act as both a fluorophore and a bioactive compound makes it a versatile tool in scientific research and industrial applications .
Properties
Molecular Formula |
C24H24ClFN4O2 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-2-(ethoxymethyl)-7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-methylamino]ethanol |
InChI |
InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3 |
InChI Key |
HYBHLUDFJVRRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N(C)CCO)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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